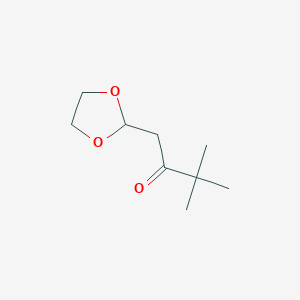

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a butanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of 1,3-dioxolanes, including this compound, often employs similar acetalization techniques but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.

Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.

Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.

Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dioxolanes.

Applications De Recherche Scientifique

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one exerts its effects involves the formation of a stable 1,3-dioxolane ring. This ring structure provides stability against nucleophiles and bases, making it an effective protecting group for carbonyl compounds . The compound can undergo various transformations, including oxidation and reduction, which are facilitated by its reactive sites .

Comparaison Avec Des Composés Similaires

1,3-Dioxane: Similar in structure but with a six-membered ring.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and comonomer.

Tetraaryl-1,3-dioxolane-4,5-dimethanols: Used as catalysts in organic synthesis.

Uniqueness: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is unique due to its specific ring structure and the presence of a butanone backbone, which provides distinct reactivity and stability compared to other dioxolanes and dioxanes .

Activité Biologique

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of specific dioxolane derivatives with ketones or aldehydes. The general synthetic pathway includes:

- Formation of Dioxolane Ring : This can be achieved through the reaction of diols with carbonyl compounds under acidic conditions.

- Alkylation : The dioxolane derivative is then alkylated to introduce the 3,3-dimethylbutan-2-one moiety.

The synthesis process is characterized by high yields and selectivity, often utilizing catalytic methods to enhance efficiency.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The dioxolane structure may facilitate interactions with enzymes involved in metabolic pathways.

- Antibacterial and Antifungal Activity : Similar compounds have shown significant activity against gram-positive and gram-negative bacteria as well as fungi like Candida albicans .

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of various dioxolane derivatives. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| This compound | Pseudomonas aeruginosa | 500–1000 µg/mL |

These findings suggest that the compound exhibits significant antibacterial properties, particularly against S. aureus and P. aeruginosa .

Antifungal Activity

In addition to antibacterial effects, the compound has been tested for antifungal activity:

| Compound | Target Fungi | MIC |

|---|---|---|

| This compound | Candida albicans | <100 µg/mL |

This indicates a promising antifungal profile, supporting further exploration for therapeutic applications .

Case Studies

Several case studies highlight the biological relevance of dioxolane derivatives:

-

Case Study on Antibacterial Efficacy :

A study demonstrated that a series of synthesized dioxolanes displayed potent activity against clinical isolates of Staphylococcus aureus, with some compounds achieving MIC values lower than traditional antibiotics . -

Case Study on Antifungal Properties :

Another investigation revealed that certain dioxolane derivatives significantly inhibited the growth of Candida albicans, suggesting potential use in treating fungal infections resistant to conventional therapies .

Propriétés

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGXSZZRAYENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518728 |

Source

|

| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87920-18-1 |

Source

|

| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.